Comparative MIC90 Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA)
In a direct head-to-head study of seven quinolones against 115 MRSA isolates, amifloxacin demonstrated an MIC90 of 2.0 μg/mL. This positions it as intermediate in potency within the class—distinct from the 0.5 μg/mL MIC90 of ciprofloxacin and ofloxacin, and the 4.0 μg/mL MIC90 of norfloxacin [1]. This quantitative ranking is essential for selecting an agent with appropriate potency for in vitro MRSA studies where a specific activity threshold is required.
| Evidence Dimension | MIC90 against MRSA |
|---|---|
| Target Compound Data | 2.0 μg/mL |
| Comparator Or Baseline | Ciprofloxacin 0.5 μg/mL; Norfloxacin 4.0 μg/mL; Ofloxacin 0.5 μg/mL |
| Quantified Difference | Amifloxacin is 4-fold less potent than ciprofloxacin but 2-fold more potent than norfloxacin |
| Conditions | 115 clinical MRSA isolates; MIC90 determination |
Why This Matters
This defines amifloxacin's precise potency tier within the fluoroquinolone class, enabling informed selection for antimicrobial susceptibility studies requiring a specific MRSA MIC90 benchmark.
- [1] Smith SM. In vitro comparison of A-56619, A-56620, amifloxacin, ciprofloxacin, enoxacin, norfloxacin, and ofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrob Agents Chemother. 1986 Feb;29(2):325-6. View Source
